Cefixime-13C,15N2
CAS No.:
Cat. No.: VC0208090
Molecular Formula: C₁₅¹³CH₁₅N₃¹⁵N₂O₇S₂
Molecular Weight: 456.43
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C₁₅¹³CH₁₅N₃¹⁵N₂O₇S₂ |
---|---|
Molecular Weight | 456.43 |
Introduction
Chemical Structure and Properties
Cefixime-13C,15N2 maintains the fundamental structure of cefixime while incorporating stable isotopes at strategic positions. The compound's core properties can be summarized as follows:
-
Molecular Formula: C₁₅¹³CH₁₅N₃¹⁵N₂O₇S₂
-
Molecular Weight: 456.43 g/mol
-
CAS Number: 79350-37-1 (Unlabelled)
-
IUPAC Name: (6R,7R)-7-[[(2Z)-2-(2-Amino-4-thiazolyl-13C,15N2)-2-[(carboxymethoxy)imino]acetyl]amino]-3-ethenyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic Acid
The isotopic labels are strategically positioned in the thiazolyl portion of the molecule, creating a distinct mass spectrometric signature while maintaining virtually identical chemical behavior to unlabeled cefixime. This property is fundamental to its utility as an internal standard in analytical applications.
Synonyms and Alternative Designations
The compound is known by several alternative designations in scientific literature and commercial catalogs:
-
FK-027-13C,15N2
-
FR-17027-13C,15N2
-
CL-284635-13C,15N2
-
Cefixoral-13C,15N2
-
Cefspan-13C,15N2
-
Cephoral-13C,15N2
Analytical Applications and Significance
Role as Internal Standard in LC-MS/MS Analysis
Cefixime-13C,15N2 serves as an excellent internal standard in LC-MS/MS analysis of cefixime due to several critical characteristics:
-
Identical chromatographic behavior to unlabeled cefixime
-
Distinctive mass spectrometric profile due to isotopic labeling
-
Similar extraction efficiency and recovery characteristics
-
Comparable stability under analytical conditions
In mass spectrometric detection, Cefixime-13C,15N2 exhibits a characteristic molecular ion at m/z 456.9 with a daughter fragment at m/z 129.1, compared to the unlabeled cefixime detected at m/z 453.9/126.1 . This mass difference allows for clear differentiation between the analyte and internal standard while maintaining co-elution during chromatographic separation.
Application in Bioequivalence Studies
A significant application of Cefixime-13C,15N2 has been documented in bioequivalence studies comparing different formulations of cefixime. Abu-awwad et al. developed and validated a bioanalytical method using LC-MS/MS with Cefixime-13C,15N2 as the internal standard . This method was successfully applied to evaluate test products against the reference product Cefixoral® 400 mg film-coated tablet.
Table 1: Validation Parameters for LC-MS/MS Method Using Cefixime-13C,15N2 as Internal Standard
Validation Parameter | Result |
---|---|
Selectivity | No interfering peaks at retention times |
Carry Over | 3.49% for analyte (within acceptable limits) |
Lower Limit of Quantitation | 0.070 µg/ml (CV% 3.73, Accuracy 84.29%) |
Linearity (R²) | 0.9963 for 11 curves |
Calibration Range | 0.070 – 7.000 µg/ml |
Between-Run Accuracy | 94.29% - 102.32% |
Between-Run Precision | CV% 4.45% - 11.82% |
Internal Standard Recovery | 91.48% (CV% 6.50) |
Data derived from Abu-awwad et al. study
Sample Preparation and Analytical Methodology
The extraction of cefixime from biological matrices using Cefixime-13C,15N2 as internal standard typically involves protein precipitation techniques. A validated protocol described by Abu-awwad et al. demonstrates the following procedure:
-
Transfer of 200 µL plasma to a polypropylene tube
-
Addition of 200 µL of 5% w/v trichloroacetic acid containing the internal standard (Cefixime-13C,15N2)
-
Vortexing for 30 seconds followed by centrifugation at 14,000 rpm for 5 minutes
-
Transfer of supernatant to an autosampler vial for LC-MS/MS analysis
This simple and efficient sample preparation method yielded excellent recovery of both the analyte and internal standard, with the average absolute recovery of Cefixime-13C,15N2 reported as 91.48% with 6.50% CV .
Bioequivalence Study Results
The application of Cefixime-13C,15N2 as an internal standard in bioequivalence studies has produced reliable pharmacokinetic data. Table 2 presents results from a comparative randomized, single-dose, two-period crossover design study in thirty healthy male subjects under fasting conditions:
Table 2: Pharmacokinetic Parameters from Bioequivalence Study Using Cefixime-13C,15N2 as Internal Standard
Parameter | Test Formulation | Reference Formulation | Ratio of Geometric Mean | 90% Confidence Interval |
---|---|---|---|---|
Cmax (µg/ml) | 2.868 | 3.824 | 75.00% | 69.53% - 80.91% |
AUC0-t (hr.µg/ml) | 20.958 | 28.268 | 74.14% | 67.02% - 82.02% |
AUC0-inf (hr.µg/ml) | 23.956 | 31.233 | 76.70% | 70.53% - 83.42% |
Tmax (hr) - Median | 4.50 | 4.50 | - | - |
T½ (hr) | 3.28 | 3.13 | - | - |
Data derived from Abu-awwad et al. study
Comparative Analysis with Unlabeled Cefixime
Despite the incorporation of stable isotopes, Cefixime-13C,15N2 maintains physicochemical characteristics remarkably similar to unlabeled cefixime, with key differences only in mass spectrometric properties:
Table 3: Comparison Between Cefixime and Cefixime-13C,15N2
The strategic substitution of naturally abundant isotopes (12C and 14N) with heavier isotopes (13C and 15N) creates a compound with a mass difference of approximately 3 units, sufficient for mass spectrometric discrimination without altering chemical behavior.
Method Validation Parameters
The validation of analytical methods using Cefixime-13C,15N2 as an internal standard yields excellent results across multiple parameters. The stability of both the analyte and internal standard under various conditions is critical for reliable analysis:
Table 4: Stability Test Results for Cefixime and Cefixime-13C,15N2
Stability Test | Result |
---|---|
Stock Solution Stability at 2-8°C (5 days) | 89.20-96.05% (Cefixime), 103.19-111.27% (IS) |
Stock Solution Stability at Room Temperature (30 hours) | 93.55-96.25% (Cefixime), 102.88-106.18% (IS) |
Working Solution Stability at 2-8°C (5 days) | 90.77-95.99% (Cefixime), 103.16-109.42% (IS) |
Working Solution Stability at Room Temperature (30 hours) | 92.72-95.70% (Cefixime), 103.70-107.10% (IS) |
Injection Phase Stability (55:41 hr:min) | 95.24-100.45% (Cefixime), 99.35-101.93% (IS) |
Long-Term Stability at -20°C (90 Days) | 94.29-100.09% (Cefixime) |
Data derived from Abu-awwad et al. study
These stability results demonstrate the robustness of Cefixime-13C,15N2 as an internal standard across various storage and handling conditions, contributing to the reliability of analytical methods employing this compound.
Future Research Directions
The unique properties of Cefixime-13C,15N2 position it for expanded applications in pharmaceutical research:
-
Development of more sensitive bioanalytical methods for detection of cefixime at ultralow concentrations
-
Application in complex biological matrices beyond plasma, such as tissue samples and environmental specimens
-
Investigation of cefixime metabolism using differential isotopic labeling strategies
-
Implementation in high-throughput screening methodologies for pharmaceutical quality control
As analytical technologies continue to advance, particularly in the realm of high-resolution mass spectrometry, the utility of well-characterized isotopically labeled standards like Cefixime-13C,15N2 will likely expand into new research domains.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume